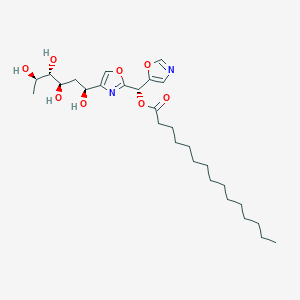

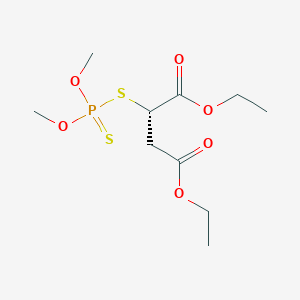

![molecular formula C19H22Cl2N4O B1249108 2-(3,4-Dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone CAS No. 145544-79-2](/img/structure/B1249108.png)

2-(3,4-Dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone

Übersicht

Beschreibung

BRL 52974 ist eine chemische Verbindung, die für ihre Rolle als selektiver Kappa-Opioid-Rezeptor-Agonist bekannt ist. Sie ist strukturell durch das Vorhandensein einer Pyrrolidinylmethylgruppe und einer Dichlorphenylacetyl-Gruppe gekennzeichnet, die an einen Tetrahydroimidazopyridin-Kern gebunden sind. Diese Verbindung wurde auf ihre pharmakologischen Wirkungen untersucht, insbesondere in Bezug auf ihre Fähigkeit, durch die Wirkung auf Kappa-Opioid-Rezeptoren Diurese zu induzieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BRL 52974 umfasst mehrere Schritte, beginnend mit der Herstellung des Tetrahydroimidazopyridin-Kerns. Die wichtigsten Schritte umfassen:

Bildung des Tetrahydroimidazopyridin-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer erreicht.

Einführung der Pyrrolidinylmethyl-Gruppe: Dieser Schritt beinhaltet die Alkylierung der Kernstruktur mit einem Pyrrolidinylmethylhalogenid unter basischen Bedingungen.

Anbindung der Dichlorphenylacetyl-Gruppe: Dies geschieht in der Regel durch eine Acylierungsreaktion unter Verwendung von Dichlorphenylacetylchlorid in Gegenwart einer Base.

Industrielle Produktionsverfahren

Die industrielle Produktion von BRL 52974 würde wahrscheinlich ähnlichen Synthesewegen folgen, aber in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies könnte die Verwendung von kontinuierlichen Flussreaktoren und automatisierten Synthesegeräten umfassen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

BRL 52974 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, die an die Kernstruktur gebunden sind.

Substitution: Die Pyrrolidinylmethyl- und Dichlorphenylacetyl-Gruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Natriumhydrid und Alkylhalogenide.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

BRL 52974 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Pharmakologie und Medizin. Einige wichtige Anwendungen umfassen:

Pharmakologische Studien: Es wird verwendet, um die Auswirkungen der Aktivierung von Kappa-Opioid-Rezeptoren zu untersuchen, einschließlich seiner Rolle bei Diurese, Analgesie und antipruritischer Aktivität.

Medizinische Forschung: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei Erkrankungen wie Bluthochdruck, Hirnödem und Zirrhose untersucht, bei denen eine Diurese von Vorteil ist.

Biologische Forschung: BRL 52974 wird verwendet, um die Mechanismen der Kappa-Opioid-Rezeptor-Signaltransduktion und ihre Auswirkungen auf verschiedene physiologische Prozesse zu untersuchen.

Wirkmechanismus

BRL 52974 entfaltet seine Wirkungen hauptsächlich durch die Aktivierung von Kappa-Opioid-Rezeptoren. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die, wenn sie aktiviert werden, die Freisetzung von Antidiuretischem Hormon aus dem Hypothalamus und der Hypophyse posterior hemmen. Dies führt zu einer Steigerung der Wasserausscheidung, ohne die Elektrolytausscheidung zu verändern, was zu einer Diurese führt. Darüber hinaus kann die Aktivierung von Kappa-Opioid-Rezeptoren die Freisetzung von Neurotransmittern wie Adrenalin, Noradrenalin und Dopamin aus dem Nebennierenmark modulieren.

Wirkmechanismus

BRL 52974 exerts its effects primarily through activation of kappa opioid receptors. These receptors are G-protein coupled receptors that, when activated, inhibit the release of antidiuretic hormone from the hypothalamus and posterior pituitary. This leads to an increase in water excretion without altering electrolyte excretion, resulting in diuresis. Additionally, activation of kappa opioid receptors can modulate the release of neurotransmitters such as adrenaline, noradrenaline, and dopamine from the adrenal medulla.

Vergleich Mit ähnlichen Verbindungen

BRL 52974 wird oft mit anderen Kappa-Opioid-Rezeptor-Agonisten verglichen, wie zum Beispiel:

BRL 52656: Diese Verbindung passiert die Blut-Hirn-Schranke frei und ist in der Induktion von Diurese potenter als BRL 52974.

BRL 53114: Ähnlich wie BRL 52656 passiert es auch die Blut-Hirn-Schranke und hat eine höhere Potenz bei diuretischen Wirkungen.

U50,488: Ein weiterer Kappa-Opioid-Rezeptor-Agonist, der für seine diuretischen und analgetischen Eigenschaften bekannt ist.

Die Besonderheit von BRL 52974 liegt in seiner begrenzten Fähigkeit, die Blut-Hirn-Schranke zu passieren, wodurch es im Vergleich zu BRL 52656 und BRL 53114 weniger potent bei Wirkungen auf das zentrale Nervensystem ist .

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)-1-[4-(pyrrolidin-1-ylmethyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N4O/c20-14-4-3-13(9-15(14)21)10-18(26)25-8-5-16-19(23-12-22-16)17(25)11-24-6-1-2-7-24/h3-4,9,12,17H,1-2,5-8,10-11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLJXCDVYJKDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2C3=C(CCN2C(=O)CC4=CC(=C(C=C4)Cl)Cl)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932635 | |

| Record name | 2-(3,4-Dichlorophenyl)-1-{4-[(pyrrolidin-1-yl)methyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145544-79-2 | |

| Record name | Brl 52974 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145544792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dichlorophenyl)-1-{4-[(pyrrolidin-1-yl)methyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

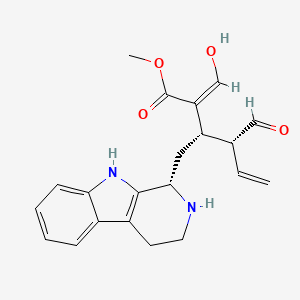

![(1R,2S,13R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1249029.png)

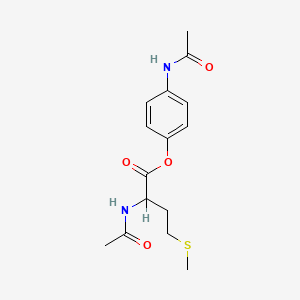

![5-(4-Chloro-phenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindole](/img/structure/B1249030.png)

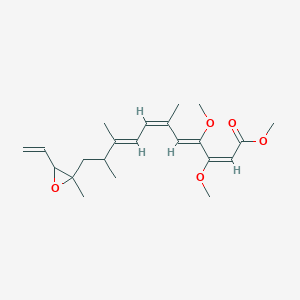

![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1249038.png)

![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylideneprop-1-en-1-yl-3-ylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1249040.png)

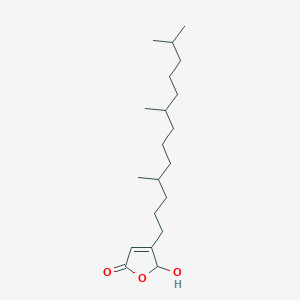

![4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249041.png)

![2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine](/img/structure/B1249043.png)

![N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-beta-D-ribofuranosyl]adenine](/img/structure/B1249046.png)

![[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B1249048.png)